3-[[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]phenoxy]methyl]benzoic acid
Description
3-[[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]phenoxy]methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a nitrophenyl group, and a benzoic acid moiety
Properties
IUPAC Name |
3-[[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]phenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c24-14-20(18-4-2-6-21(13-18)25(28)29)11-16-7-9-22(10-8-16)30-15-17-3-1-5-19(12-17)23(26)27/h1-13H,15H2,(H,26,27)/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUJMSLWJXBDQA-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]phenoxy]methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethenyl Intermediate: The reaction begins with the formation of the ethenyl intermediate through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl group.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Cyano Group Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide.
Final Coupling: The final step involves the coupling of the intermediate with benzoic acid through an esterification reaction using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]phenoxy]methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]phenoxy]methyl]benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]phenoxy]methyl]benzoic acid involves its interaction with specific molecular targets. The cyano and nitro groups are known to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The benzoic acid moiety may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]benzoic acid
- 3-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]phenoxyacetic acid
- 2-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]benzoic acid
Uniqueness
3-[[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]phenoxy]methyl]benzoic acid is unique due to the presence of both the cyano and nitro groups, which confer distinct electronic properties. This makes it particularly useful in applications requiring specific electronic interactions, such as in the design of organic semiconductors or as a ligand in coordination chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
